Picilorex hydrochloride

Descripción

Contextualization within Modern Chemical Biology and Pharmacology

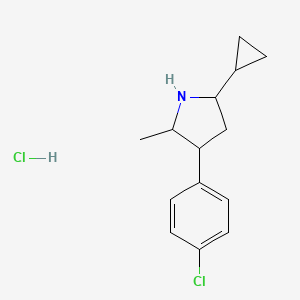

Picilorex hydrochloride, chemically known as 3-(4-Chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine hydrochloride wikipedia.org, emerges from the rich field of pyrrolidine-based chemistry. The pyrrolidine (B122466) ring is a five-membered nitrogen-containing heterocycle that serves as a versatile scaffold in drug discovery due to its unique physicochemical properties. researchgate.net In the broader landscape of modern chemical biology and pharmacology, compounds are increasingly designed with high specificity to interact with biological targets. This compound's identity as a monoamine reuptake inhibitor places it in a class of drugs that modulate the levels of key neurotransmitters such as serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) in the brain. wikipedia.orgwikipedia.org This mechanism is central to the treatment of a variety of neurological and psychiatric disorders. researchgate.net The study of such compounds contributes to our understanding of neurobiology and the intricate signaling pathways that govern mood, appetite, and other physiological processes. nih.gov

Overview of Pre-existing Research Trajectories for Related Pyrrolidine Derivatives

The pyrrolidine scaffold is a cornerstone in the development of a wide array of pharmacologically active agents. Research into pyrrolidine derivatives has yielded compounds with diverse therapeutic applications, including anticancer, antidiabetic, anti-inflammatory, and antimicrobial properties. acs.org The structural diversity of substituted pyrrolidines allows for the fine-tuning of their biological activity. For instance, the nature and position of substituents on the pyrrolidine ring can dramatically influence a compound's binding affinity and selectivity for different biological targets. researchgate.net Research into dual serotonin and norepinephrine reuptake inhibitors (SNRIs) has explored various pyrrolidine-based structures, demonstrating that subtle stereochemical changes can shift a compound's activity from a selective serotonin reuptake inhibitor (SSRI) to a dual SNRI or even a triple reuptake inhibitor targeting dopamine as well. researchgate.netwikipedia.org This highlights the rich chemical space that pyrrolidine derivatives occupy and the potential for developing highly specific therapeutic agents.

Articulation of Advanced Research Questions in this compound Studies

While specific, contemporary research focused solely on this compound is limited due to its discontinued (B1498344) status, its structure prompts several advanced research questions relevant to the field of monoamine reuptake inhibitors and chemical biology. A primary area of investigation would be the precise determination of its binding affinities for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. wikipedia.orgelifesciences.org Understanding the quantitative aspects of its interaction with these transporters would provide a clearer picture of its pharmacological profile.

Further research could explore the structure-activity relationships (SAR) of Picilorex and its analogs. For example, how do modifications to the chlorophenyl group, the cyclopropyl (B3062369) moiety, or the methyl group on the pyrrolidine ring affect its potency and selectivity as a monoamine reuptake inhibitor? researchgate.net Advanced computational modeling and in vitro binding assays would be instrumental in answering these questions.

Another avenue of research would be to investigate the downstream signaling pathways affected by this compound's modulation of monoamine levels. Modern techniques in chemical biology could be employed to probe the cellular and molecular consequences of its action, potentially revealing novel mechanisms or off-target effects. nih.gov Furthermore, exploring the metabolic fate of this compound and identifying its metabolites would be crucial for a complete understanding of its in vivo activity and potential for drug-drug interactions. nih.gov

Structure

3D Structure of Parent

Propiedades

Número CAS |

56109-02-5 |

|---|---|

Fórmula molecular |

C14H19Cl2N |

Peso molecular |

272.2 g/mol |

Nombre IUPAC |

3-(4-chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine;hydrochloride |

InChI |

InChI=1S/C14H18ClN.ClH/c1-9-13(8-14(16-9)11-2-3-11)10-4-6-12(15)7-5-10;/h4-7,9,11,13-14,16H,2-3,8H2,1H3;1H |

Clave InChI |

IEAYXYCMVCHLTM-UHFFFAOYSA-N |

SMILES canónico |

CC1C(CC(N1)C2CC2)C3=CC=C(C=C3)Cl.Cl |

Origen del producto |

United States |

Synthetic Chemistry and Derivatization Strategies of Picilorex Hydrochloride

Methodologies for Picilorex Hydrochloride Synthesis

The synthesis of this compound, with the IUPAC name 3-(4-Chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine hydrochloride, involves the construction of a polysubstituted pyrrolidine (B122466) ring. wikipedia.org While detailed, peer-reviewed publications outlining the specific industrial synthesis of Picilorex are scarce due to its status as a discontinued (B1498344) drug, a plausible pathway can be constructed based on established organic chemistry principles and published syntheses of related compounds. acs.orgpatsnap.com

A plausible, albeit likely non-stereoselective, pathway could initiate from a precursor ketone such as 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. The synthesis for such a ketone has been described, starting from 1-cyclopropyl chloroethane (B1197429) and 4-chlorophenylacetonitrile, followed by oxidation. patsnap.com The subsequent steps would involve the formation of the pyrrolidine ring.

A hypothetical synthetic pathway is outlined below:

| Step | Reaction | Reagents and Conditions | Intermediate/Product | Purpose |

| 1 | Grignard Reaction | 4-chlorobenzaldehyde, cyclopropylmagnesium bromide | (4-chlorophenyl)(cyclopropyl)methanol | Formation of the C-C bond between the phenyl and cyclopropyl-bearing carbons. |

| 2 | Oxidation | Pyridinium chlorochromate (PCC) or other mild oxidizing agent | (4-chlorophenyl)(cyclopropyl)methanone | Creation of the ketone functionality for subsequent elaboration. |

| 3 | Aldol Condensation | Acetone, base (e.g., NaOH) | 4-(4-chlorophenyl)-4-cyclopropyl-3-buten-2-one | Introduction of the carbon atoms that will form part of the pyrrolidine ring. |

| 4 | Michael Addition | Nitromethane, base (e.g., DBU) | 5-(4-chlorophenyl)-5-cyclopropyl-4-nitro-2-pentanone | Addition of the nitrogen precursor. |

| 5 | Reductive Cyclization | H₂, Raney Nickel or other catalyst | 3-(4-Chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine (Picilorex) | Reduction of the nitro group and ketone, followed by intramolecular cyclization to form the pyrrolidine ring. |

| 6 | Salt Formation | HCl in a suitable solvent (e.g., ether) | This compound | Conversion to the stable and water-soluble hydrochloride salt. |

This table represents a hypothetical pathway and does not reflect a published, optimized synthesis for Picilorex.

Optimization of such a pathway would focus on improving yields, reducing the number of steps (e.g., through tandem or one-pot reactions), and controlling the stereochemical outcome.

Picilorex possesses three stereocenters at positions 2, 3, and 5 of the pyrrolidine ring, making it a chiral molecule with multiple possible stereoisomers. While specific studies on the stereoselective synthesis of Picilorex are not found in the literature, the field of asymmetric synthesis offers powerful tools that could be applied to its production. rsc.orgresearchgate.net The goal of enantioselective synthesis is to produce a specific enantiomer, as different enantiomers of a drug often exhibit vastly different biological activities and safety profiles. mdpi.com

Modern organocatalysis and biocatalysis provide elegant solutions for constructing chiral pyrrolidines. researchgate.netmdpi.com

Organocatalytic Approaches : Chiral proline derivatives and other organocatalysts are widely used for the asymmetric synthesis of pyrrolidines. researchgate.netmdpi.com For instance, an asymmetric domino reaction, such as a Michael addition followed by an intramolecular cyclization, could be catalyzed by a chiral secondary amine catalyst to construct the pyrrolidine ring with high enantioselectivity. researchgate.net

Biocatalytic Approaches : Enzymes, particularly transaminases, have emerged as highly efficient catalysts for asymmetric synthesis. acs.org A potential biocatalytic route to an enantiopure Picilorex precursor could involve the asymmetric amination of a prochiral ω-chloroketone using a transaminase. This enzymatic step would install the chiral amine, which could then undergo intramolecular cyclization to form the desired pyrrolidine enantiomer with high purity. acs.org A recent study demonstrated the synthesis of (R)-2-(p-chlorophenyl)pyrrolidine with over 99.5% enantiomeric excess on a preparative scale using this transaminase-triggered cyclization strategy. acs.org

Another established method is kinetic resolution, where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or enzyme, allowing for the separation of the unreacted, enantiomerically enriched substrate. rsc.org

There is no specific literature describing the application of green chemistry to the synthesis of Picilorex. However, the principles of green chemistry are now integral to modern pharmaceutical manufacturing to reduce environmental impact and improve safety and efficiency. acs.orgmdpi.comwisdomgale.net These principles focus on waste prevention, atom economy, use of safer solvents and reagents, and energy efficiency. acs.orgwisdomgale.com

Potential applications of green chemistry to a hypothetical Picilorex synthesis could include:

Catalysis : Employing catalytic methods (e.g., transition metal or biocatalysis) instead of stoichiometric reagents to reduce waste. For example, using catalytic hydrogen for the reductive cyclization step is superior to using metal hydrides in terms of atom economy and waste generation. mdpi.com

Safer Solvents : Replacing hazardous solvents like chlorinated hydrocarbons or ethers with greener alternatives such as water, ethanol, or supercritical fluids where possible. acs.org

Renewable Feedstocks : Exploring the use of starting materials derived from renewable biomass, although this would represent a significant redesign of the synthesis. wisdomgale.netijbpas.com

Process Intensification : Utilizing technologies like flow chemistry, which can offer better control over reaction parameters, improve safety, and allow for more efficient, continuous manufacturing processes compared to traditional batch processing. mdpi.com

Chemical Modifications and Analog Generation

The exploration of chemical analogs is a cornerstone of medicinal chemistry, aimed at improving a lead compound's potency, selectivity, and pharmacokinetic properties. gardp.org

No formal Structure-Activity Relationship (SAR) studies for Picilorex have been published. SAR studies systematically modify a molecule's structure to determine which parts are crucial for its biological effect. gardp.orgnih.gov Based on the structure of Picilorex and general SAR principles for CNS-active agents, a hypothetical SAR exploration could be proposed. The key pharmacophoric elements of Picilorex are likely the 3-(4-chlorophenyl) group, the 5-cyclopropyl group, and the 2-methyl group attached to the pyrrolidine scaffold.

Below is a table of hypothetical modifications and their potential impact on anorectic activity.

| Modification Site | Proposed Modification | Rationale / Predicted Impact |

| 4-Chlorophenyl Group (at C3) | Vary halogen (F, Br, I) or position (ortho, meta) | The electronic properties and position of the halogen can significantly affect binding to monoamine transporters. Fluorine might increase metabolic stability. winona.edu |

| Replace with other groups (e.g., CF₃, OCH₃, CH₃) | Probes the importance of electronics and sterics. A CF₃ group can act as a bioisostere for Cl, while OCH₃ or CH₃ would alter electronic and lipophilic character. | |

| Cyclopropyl (B3062369) Group (at C5) | Vary alkyl group size (e.g., ethyl, isopropyl, cyclobutyl) | The cyclopropyl group provides conformational rigidity and specific lipophilicity. Altering its size would probe the steric tolerance of the binding pocket. |

| Replace with polar groups (e.g., CH₂OH) | Could introduce hydrogen bonding interactions and alter solubility and pharmacokinetic properties. | |

| Methyl Group (at C2) | Remove or vary alkyl group size (e.g., ethyl, H) | The methyl group influences the stereochemistry and conformation of the ring. Its removal or alteration would indicate its role in receptor binding. |

| Pyrrolidine Nitrogen | N-methylation to form a tertiary amine | Would significantly alter basicity and lipophilicity, potentially changing the compound's reuptake inhibition profile and blood-brain barrier penetration. |

This table is speculative and intended to illustrate the principles of SAR. The predicted impacts are not based on experimental data for Picilorex.

A prodrug is an inactive compound that is converted into an active drug within the body. wikipedia.org Prodrug strategies are often employed to overcome issues such as poor bioavailability, instability, or off-target effects. nih.gov The secondary amine in the pyrrolidine ring of Picilorex is an ideal chemical handle for prodrug development. While no specific prodrugs of Picilorex have been reported, several general strategies could be applied. nih.govgoogle.com

| Prodrug Moiety | Linkage to Picilorex | Rationale and Bioactivation |

| Acyloxymethyl / Carbamate | N-Acyloxymethyl or N-Alkoxycarbonyl | Increases lipophilicity to enhance membrane permeability and oral absorption. Cleaved by non-specific esterase enzymes in the blood or tissues to release the parent drug. nih.gov |

| Phosphate Ester | N-Phosphate | Significantly increases aqueous solubility for parenteral formulations. Cleaved by alkaline phosphatase enzymes to regenerate the active amine. |

| Amino Acid Conjugate | N-Aminoacyl | Can be designed to target specific amino acid transporters (like PEPT1) in the intestine, thereby improving absorption. Cleaved by peptidases. nih.gov |

| Phosphoramidate | N-Phosphoramidate | A strategy used for nucleoside analogs that can enhance cell penetration and intracellular delivery of the active compound. nih.govnih.gov |

The design of such prodrugs would aim to maintain the core Picilorex scaffold for eventual activity while temporarily masking the secondary amine to improve its drug-like properties. nih.govgoogle.com

Advanced Characterization of Synthetic Intermediates and Final Products

Detailed reports on the advanced characterization of the synthetic intermediates and the final product of this compound are not extensively available in the scientific literature. The following sections describe the general application of standard analytical techniques that would be employed for the characterization of such a compound.

Chromatographic Purity Assessment Techniques

The purity of a chemical compound like this compound is critical and is typically assessed using chromatographic methods. High-performance liquid chromatography (HPLC) is a principal technique for determining the purity of pharmaceutical compounds. chromatographyonline.comresearchgate.net In a typical HPLC analysis, a solution of the substance is passed through a column containing a stationary phase. The separation of the main compound from any impurities is achieved based on their differential partitioning between the mobile and stationary phases. chromatographyonline.com The purity is then calculated based on the relative area of the peak corresponding to the main compound in the chromatogram. chromatographyonline.com

For a hydrochloride salt, ion chromatography could also be employed to quantify the chloride content, which is a crucial parameter in determining the purity of the salt form. nih.govnih.gov

Table 1: General Parameters for HPLC Purity Assessment

| Parameter | Description | Typical Value/Range |

| Column | The stationary phase where separation occurs. A common choice is a C18 column. researchgate.net | e.g., Hypersil BDS C18, 250x4.6 mm, 5µm researchgate.net |

| Mobile Phase | The solvent that carries the sample through the column. | A mixture of a buffer and an organic solvent (e.g., acetonitrile). researchgate.net |

| Flow Rate | The speed at which the mobile phase moves through the column. | 0.5 - 2.0 mL/min |

| Detection | The method used to detect the compound as it elutes from the column. | UV-Vis detector is common for compounds with chromophores. |

| Purity Specification | The acceptable purity level for the compound. | Often >98% for pharmaceutical reference standards. researchgate.net |

Spectroscopic Identification of Chemical Structures

Spectroscopic techniques are indispensable for elucidating the chemical structure of a molecule. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy would be standard.

¹H NMR Spectroscopy: Would be used to identify the number and types of hydrogen atoms in the molecule, including the signals for the methyl, cyclopropyl, and phenyl protons, as well as those on the pyrrolidine ring.

¹³C NMR Spectroscopy: Would reveal the number and types of carbon atoms, confirming the presence of the pyrrolidine, cyclopropyl, and p-chlorophenyl moieties.

Infrared (IR) Spectroscopy: Would be used to identify the functional groups present in the molecule. Characteristic absorption bands would be expected for the N-H bond of the secondary amine (and its hydrochloride salt), C-H bonds of the aliphatic and aromatic regions, and the C-Cl bond.

Application of Crystallography in Solid-State Characterization

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org A crystallographic study of this compound would provide definitive information about its solid-state conformation, including the stereochemistry of the chiral centers in the pyrrolidine ring and the relative orientation of the substituents. rsc.orgrsc.org This technique would also reveal details about the crystal packing and any intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the physical properties of the solid material. rsc.org

Molecular and Cellular Pharmacodynamics of Picilorex Hydrochloride

Investigation of Neurotransmitter System Interactions

The primary mechanism of action described for Picilorex hydrochloride involves its interaction with neurotransmitter systems, specifically as a monoamine reuptake inhibitor. wikipedia.orghodoodo.com

Table 1: Monoamine Reuptake Inhibition Profile of this compound

| Neurotransmitter Transporter | Inhibition Data (e.g., IC50) | Source |

| Dopamine (B1211576) (DAT) | Data not available in public literature | |

| Norepinephrine (B1679862) (NET) | Data not available in public literature |

A comprehensive understanding of a compound's pharmacodynamics includes its binding profile to various neurotransmitter receptors. However, detailed receptor binding profiling and affinity determination studies for this compound are not available in the reviewed scientific literature. Such studies would be crucial to determine its selectivity and potential off-target effects.

Table 2: Receptor Binding Affinity of this compound

| Receptor | Binding Affinity (e.g., Ki, IC50) | Source |

| Data not available in public literature | Data not available in public literature |

The interaction of this compound with ligand-gated ion channels has not been documented in the available scientific literature. These channels are critical for rapid synaptic transmission, and their modulation can significantly impact neuronal excitability. nih.govfrontiersin.orgfrontiersin.org Without specific studies, the effect of this compound on these channels remains unknown.

Intracellular Signaling Pathway Perturbations

The downstream cellular effects of monoamine reuptake inhibition involve complex intracellular signaling cascades. However, specific research detailing how this compound perturbs these pathways is not publicly available.

Monoamine neurotransmitters exert their effects through G-protein coupled receptors, which in turn activate second messenger systems like cyclic AMP (cAMP) and the phosphoinositide pathway. wikipedia.orgnih.govderangedphysiology.com Given that this compound increases monoamine levels, it is plausible that it indirectly leads to the activation of these second messenger systems. However, direct experimental evidence or quantitative analysis of second messenger system activation (e.g., changes in cAMP or inositol (B14025) triphosphate levels) following treatment with this compound has not been reported in the available literature.

Long-term changes in neurotransmitter signaling can lead to alterations in gene expression and the proteome of affected cells. nih.govnih.gov Such changes can underlie the long-term adaptations of the nervous system to a drug. There are currently no publicly available studies that have investigated the specific gene expression or proteomic alterations induced by this compound.

Insufficient Data Available for "this compound" to Generate the Requested Article

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific data regarding the molecular and cellular pharmacodynamics of this compound, particularly concerning its effects on kinase and phosphatase activity, as well as its influence on cellular energetics and metabolic pathways.

The requested article outline necessitates detailed research findings on the following topics:

Cellular Energetics and Metabolic Pathway Influence

Glycolysis and Oxidative Phosphorylation Pathway Investigations

Our extensive search did not yield any specific studies or publicly available data that would allow for a thorough and scientifically accurate discussion of these particular aspects of this compound's mechanism of action. The existing information on this compound primarily focuses on its anorectic effects and general pharmacology, without delving into the specific cellular and molecular details required by the provided outline.

Therefore, we are unable to generate the requested article with the specified content and structure due to the absence of the necessary scientific evidence. To produce an article that is both informative and adheres to the high standards of scientific accuracy, further research into the molecular mechanisms of this compound would be required.

Preclinical Pharmacokinetic Research of Picilorex Hydrochloride

In Vitro Pharmacokinetic Profiling

Extensive searches for specific in vitro pharmacokinetic data on Picilorex hydrochloride did not yield any publicly available research findings. The following sections outline the standard methodologies used in preclinical research to assess the in vitro pharmacokinetic profile of a new chemical entity.

Metabolic Stability Assessment in Microsomal and Hepatocyte Systems

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life and oral bioavailability. nih.govresearchgate.netyoutube.comif-pan.krakow.pl This is typically assessed using in vitro systems such as liver microsomes and hepatocytes, which contain the primary enzymes responsible for drug metabolism. researchgate.netyoutube.comthermofisher.com

Liver microsomes are subcellular fractions that are rich in cytochrome P450 (CYP) enzymes, the major players in Phase I metabolism. youtube.com Hepatocytes, being intact liver cells, contain both Phase I and Phase II metabolic enzymes, offering a more comprehensive model for metabolic assessment. youtube.comthermofisher.com

The general procedure involves incubating the test compound with either microsomes or hepatocytes and monitoring its disappearance over time. researchgate.netthermofisher.com The rate of disappearance is then used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint), which are key parameters for predicting in vivo hepatic clearance. nih.govif-pan.krakow.plthermofisher.com

Table 1: Representative Data Table for Metabolic Stability Assessment No specific data is available for this compound. The following table is a template illustrating how such data would be presented.

| Test System | Species | Incubation Time (min) | Compound Remaining (%) | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) |

|---|---|---|---|---|---|

| Liver Microsomes | Human | 0 | 100 | Data Not Available | Data Not Available |

| 30 | Data Not Available | ||||

| 60 | Data Not Available | ||||

| 120 | Data Not Available | ||||

| Hepatocytes | Rat | 0 | 100 | Data Not Available | Data Not Available |

| 60 | Data Not Available | ||||

| 120 | Data Not Available | ||||

| 240 | Data Not Available |

Plasma Protein Binding Determinations

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution, metabolism, and excretion. nih.govtaylorandfrancis.com Only the unbound (free) fraction of the drug is pharmacologically active and available to interact with its target and undergo clearance. taylorandfrancis.com Therefore, determining the plasma protein binding is a crucial step in preclinical pharmacokinetic profiling. nih.gov

Common methods for determining plasma protein binding include equilibrium dialysis, ultrafiltration, and ultracentrifugation. These techniques separate the free drug from the protein-bound drug, allowing for the quantification of the unbound fraction. mdpi.com

Table 2: Representative Data Table for Plasma Protein Binding No specific data is available for this compound. The following table is a template illustrating how such data would be presented.

| Species | Plasma Concentration (µM) | Unbound Fraction (fu) | Percent Bound (%) |

|---|---|---|---|

| Human | 1 | Data Not Available | Data Not Available |

| 10 | Data Not Available | Data Not Available | |

| Rat | 1 | Data Not Available | Data Not Available |

| 10 | Data Not Available | Data Not Available | |

| Dog | 1 | Data Not Available | Data Not Available |

| 10 | Data Not Available | Data Not Available |

Permeability Studies Across Biological Barriers

A drug's ability to permeate biological membranes, such as the intestinal epithelium for oral absorption or the blood-brain barrier for central nervous system effects, is a key factor in its efficacy. In vitro models are often used to predict a compound's in vivo permeability.

The Caco-2 cell permeability assay is a widely used model that mimics the human intestinal epithelium. nih.gov Caco-2 cells, when grown as a monolayer, form tight junctions and express transporters similar to those found in the small intestine. The rate at which a compound crosses this monolayer is used to predict its oral absorption.

Table 3: Representative Data Table for Caco-2 Permeability No specific data is available for this compound. The following table is a template illustrating how such data would be presented.

| Direction | Apparent Permeability Coefficient (Papp, 10^-6 cm/s) | Efflux Ratio | Predicted Absorption |

|---|---|---|---|

| Apical to Basolateral (A-B) | Data Not Available | Data Not Available | Data Not Available |

| Basolateral to Apical (B-A) | Data Not Available |

In Vitro Drug-Drug Interaction Potential via Enzyme Inhibition/Induction (e.g., CYP, UGT)

Investigating a new compound's potential to inhibit or induce drug-metabolizing enzymes is crucial for predicting potential drug-drug interactions (DDIs). nih.govcriver.com Inhibition of enzymes like CYPs or UDP-glucuronosyltransferases (UGTs) can lead to increased concentrations of co-administered drugs, potentially causing toxicity. nih.govcriver.comnih.gov Conversely, enzyme induction can decrease the efficacy of other drugs by accelerating their metabolism. nih.govcriver.com

In vitro assays using human liver microsomes or hepatocytes are employed to assess the inhibitory or inductive potential of a compound on specific CYP and UGT isoforms. criver.comnih.gov

Table 4: Representative Data Table for CYP and UGT Inhibition No specific data is available for this compound. The following table is a template illustrating how such data would be presented.

| Enzyme | Probe Substrate | IC50 (µM) | Mechanism of Inhibition |

|---|---|---|---|

| CYP1A2 | Phenacetin | Data Not Available | Data Not Available |

| CYP2C9 | Diclofenac | Data Not Available | Data Not Available |

| CYP2D6 | Dextromethorphan | Data Not Available | Data Not Available |

| CYP3A4 | Midazolam | Data Not Available | Data Not Available |

| UGT1A1 | Estradiol-3-glucuronidation | Data Not Available | Data Not Available |

In Vivo Pharmacokinetic Characterization in Preclinical Animal Models

Following in vitro profiling, the pharmacokinetic properties of a drug candidate are evaluated in animal models to understand its behavior in a whole organism. biotechfarm.co.il

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

ADME studies are fundamental to characterizing the disposition of a drug in the body. biotechfarm.co.ilnih.gov These studies typically involve administering the compound to animal models such as rats or dogs and collecting biological samples (e.g., blood, urine, feces) over time to measure the concentrations of the parent drug and its metabolites. biotechfarm.co.il

These studies provide crucial information on:

Absorption: The rate and extent to which the drug enters the systemic circulation.

Distribution: How the drug partitions into different tissues and organs.

Metabolism: The biotransformation of the drug into its metabolites.

Excretion: The routes and rates of elimination of the drug and its metabolites from the body. biotechfarm.co.il

Table 5: Representative Data Table for In Vivo Pharmacokinetic Parameters No specific data is available for this compound. The following table is a template illustrating how such data would be presented.

| Species | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½, h) | Bioavailability (%) |

|---|---|---|---|---|---|---|---|

| Rat | Oral | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Intravenous | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A | |

| Dog | Oral | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Intravenous | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

Systemic Clearance and Volume of Distribution Estimation

Systemic clearance (CL) and volume of distribution (Vd) are fundamental pharmacokinetic parameters that describe the elimination of a drug from the body and the extent of its distribution throughout the body's tissues, respectively. For anorectic agents and psychostimulants, these values can vary significantly between different chemical structures and across preclinical species. purdue.edunih.gov For instance, pharmacokinetic studies of the anorectic agent aminorex in horses showed a large volume of distribution and an extended terminal elimination phase. avma.org However, no such data has been published for this compound. The estimation of these parameters is crucial for predicting a compound's half-life and designing dosing regimens for further studies.

Tissue Distribution Analysis and Target Organ Exposure

Tissue distribution studies are performed to understand where a compound accumulates in the body after administration. This is particularly important for centrally-acting drugs like anorectics, where brain exposure is key to the therapeutic effect. nih.govresearchgate.net These studies help identify target organs for both efficacy and potential toxicity. frontiersin.org For example, studies on various phenylethylamine derivatives have detailed their brain uptake and distribution in rats. nih.govresearchgate.net Similarly, research on other novel compounds has shown wide distribution in major organs, with varying concentrations in tissues like the liver, kidneys, and heart. dovepress.commdpi.com Without experimental data, the specific tissue distribution profile and target organ exposure of this compound remain unknown.

Allometric Scaling for Interspecies Pharmacokinetic Prediction

Allometric scaling is a mathematical method used to predict pharmacokinetic parameters in humans based on data from preclinical animal studies. nih.gov This technique uses the relationship between physiological variables and body size to extrapolate parameters like clearance and volume of distribution across species. The successful application of allometric scaling is vital for estimating a safe and effective starting dose in first-in-human clinical trials. The process requires robust pharmacokinetic data from several animal species, which, as noted, is not publicly available for this compound.

Pharmacokinetic/Pharmacodynamic (PK/PD) Integration

PK/PD modeling integrates pharmacokinetic data (what the body does to the drug) with pharmacodynamic data (what the drug does to the body) to establish a relationship between drug exposure and its therapeutic effect. nih.govwikipedia.org

Modeling and Simulation of Exposure-Response Relationships

This subsection of PK/PD analysis aims to create a model that describes the relationship between the concentration of a drug in the body and the magnitude of its pharmacological effect. imperial.ac.uk For an anorectic agent, this would involve correlating the concentration of this compound with the degree of appetite suppression or weight loss observed in preclinical models. nih.gov These models are essential for optimizing dosage, predicting clinical efficacy, and understanding the therapeutic window of a compound.

Temporal Dynamics of Biological Effects in Relation to Compound Exposure

This analysis focuses on the time course of a drug's effect in relation to its concentration profile over time. The effects of anorectic agents can change with chronic administration, a phenomenon that PK/PD modeling can help to characterize. nih.govnih.gov Understanding these temporal dynamics is critical for predicting how the efficacy of a drug like this compound might be maintained or diminished over a course of treatment.

Biotransformation and Metabolite Research of Picilorex Hydrochloride

Identification and Structural Elucidation of Metabolites

There is no published research detailing comprehensive metabolite profiling of Picilorex hydrochloride using high-resolution mass spectrometry. Furthermore, there is no information available characterizing its specific Phase I (oxidative, reductive, hydrolytic) or Phase II (glucuronidation, sulfation, glutathione (B108866) conjugation) biotransformation products.

Enzymatic Systems Governing this compound Metabolism

There are no studies that elucidate the specific Cytochrome P450 (CYP) isoenzymes or any non-CYP enzymes (such as FMO, MAO, Esterases, UGTs, SULTs, GSTs) responsible for the metabolism of this compound.

Without foundational scientific research, it is impossible to provide an accurate and informative article that adheres to the requested structure and content requirements.

In Vitro-In Vivo Extrapolation of Metabolic Data

In vitro-in vivo extrapolation (IVIVE) is a critical methodology in drug development that utilizes data from laboratory-based (in vitro) experiments to predict the pharmacokinetic properties of a compound in a living organism (in vivo). This process is essential for forecasting how a new chemical entity, such as this compound, will be absorbed, distributed, metabolized, and excreted (ADME) in humans, thereby guiding further nonclinical and clinical studies.

The primary goal of IVIVE is to bridge the gap between preclinical research and human clinical trials by providing a scientifically grounded prediction of a drug's behavior. Methodologies for IVIVE often involve the use of subcellular fractions, such as liver microsomes, and cellular systems, like hepatocytes, to investigate metabolic pathways. These in vitro systems contain the enzymes responsible for the majority of drug metabolism.

By incubating this compound with these in vitro systems, researchers can determine key metabolic parameters. These parameters are then integrated into physiologically based pharmacokinetic (PBPK) models. PBPK models are mathematical representations of the body's organs and tissues, connected by blood flow, that simulate the ADME processes. These models allow for the extrapolation of in vitro findings to predict in vivo outcomes, such as plasma concentration-time profiles and clearance rates.

Prediction of Human Metabolic Pathways and Clearance Routes

The prediction of human metabolic pathways for this compound would begin with in vitro studies using human-derived materials. Human liver microsomes and hepatocytes are the gold standard for these investigations as they contain a full complement of the primary drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.

In these studies, this compound would be incubated with human liver preparations, and the subsequent mixture would be analyzed using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS). This allows for the identification and quantification of metabolites formed. The data generated would reveal the primary metabolic routes, such as oxidation, reduction, or hydrolysis (Phase I reactions), as well as conjugation pathways (Phase II reactions).

The intrinsic clearance (CLint) of this compound, a measure of the metabolic capacity of the liver, would be determined from these in vitro experiments. This value, along with other physiological and physicochemical parameters, is then used in PBPK models to predict the hepatic clearance in humans. Predicting the clearance routes is vital for understanding how efficiently the drug is eliminated from the body, which in turn influences dosing regimens. Below is an illustrative table of the type of data that would be collected to predict human metabolic clearance.

| Parameter | Description | Example Hypothetical Value for this compound |

| In Vitro System | The biological matrix used for the experiment. | Human Liver Microsomes |

| Incubation Time | The duration of the experiment. | 60 minutes |

| Intrinsic Clearance (CLint) | The rate of metabolism by liver enzymes, independent of blood flow. | 50 µL/min/mg protein |

| Predicted Hepatic Clearance | The estimated rate at which the liver removes the drug from the blood. | 15 L/h |

| Major Metabolites Identified | The primary chemical structures formed after metabolism. | Hydroxylated-picilorex, N-dealkylated-picilorex |

| Primary CYP Isoforms | The main cytochrome P450 enzymes involved in metabolism. | CYP3A4, CYP2D6 |

Comparative Metabolism Studies Across Preclinical Species

Regulatory guidelines typically require safety and toxicity testing in at least two different animal species before a new drug can be administered to humans. For these studies to be relevant, it is crucial that the metabolic profile of the drug in the selected animal species is qualitatively and, ideally, quantitatively similar to that in humans. Therefore, comparative metabolism studies are a cornerstone of preclinical drug development.

These studies involve incubating this compound with liver microsomes or hepatocytes from various preclinical species, such as rats, dogs, and monkeys, and comparing the resulting metabolite profiles to that observed with human liver preparations. The goal is to identify an animal species that forms a similar spectrum of metabolites as humans.

Significant qualitative or quantitative differences in metabolism between preclinical species and humans can have profound implications for the interpretation of toxicology studies. If a major human metabolite is not formed in the animal species used for safety testing, the potential toxicity of that metabolite may not be adequately assessed. Conversely, if an animal species produces a unique major metabolite that is not found in humans, toxicities observed in that species may not be relevant to human risk assessment.

The data from these comparative studies are critical for selecting the most appropriate animal models for further nonclinical safety evaluation of this compound. An illustrative table below shows the type of comparative data that would be generated.

| Species | Major Metabolites Identified | Similarity to Human Profile | Rationale for Selection in Preclinical Studies |

| Rat | Hydroxylated-picilorex, Glucuronide conjugate | Moderate | Forms one of the major human metabolites but also a unique glucuronide conjugate. Useful for general toxicity screening. |

| Dog | N-dealkylated-picilorex, Sulfated conjugate | Low | Lacks the primary hydroxylated metabolite seen in humans and forms a different conjugate. May not be an appropriate model for human-relevant toxicity. |

| Monkey | Hydroxylated-picilorex, N-dealkylated-picilorex | High | The metabolite profile is qualitatively very similar to that in humans, making it a suitable species for assessing human-relevant toxicities. |

Advanced Analytical Methodologies for Picilorex Hydrochloride Research

Development and Validation of Quantitative Bioanalytical Methods

Quantitative bioanalytical methods provide essential data on the concentration of a drug in biological samples like blood, plasma, or urine. The choice of method depends on the physicochemical properties of the analyte, the required sensitivity, and the nature of the biological matrix. For Picilorex Hydrochloride, chromatographic methods coupled with mass spectrometry are often the preferred choice due to their high selectivity and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Optimization

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. The optimization of an LC-MS/MS method for this compound involves several critical steps to achieve reliable quantification in biological fluids.

The process begins with the selection of an appropriate internal standard (IS), preferably a stable isotope-labeled version of Picilorex, to ensure accuracy and precision by correcting for variations during sample preparation and analysis. Method development further involves the optimization of sample preparation techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interferences from the biological matrix and enhance analyte recovery.

Chromatographic conditions are optimized to achieve efficient separation of this compound from endogenous matrix components. This includes selecting the appropriate HPLC column (e.g., a reverse-phase C18 column), mobile phase composition (often a mixture of an aqueous solvent with an organic modifier like acetonitrile (B52724) or methanol), and flow rate.

Mass spectrometry parameters are fine-tuned to maximize the signal of the analyte. This involves optimizing the ionization source (e.g., electrospray ionization - ESI), and selecting specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for both this compound and the IS to ensure high selectivity and sensitivity.

Table 1: Hypothetical Optimized LC-MS/MS Parameters for this compound Analysis

| Parameter | Optimized Condition |

|---|---|

| LC System | High-Performance Liquid Chromatography System |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS/MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Analyte) | Specific m/z > m/z |

| MRM Transition (IS) | Specific m/z > m/z |

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or diode-array detection (DAD) represents a more accessible alternative for the quantification of this compound. The development of a robust HPLC method requires careful optimization of chromatographic conditions to ensure adequate separation and sensitivity.

Key aspects of HPLC method development include:

Column Selection: A reverse-phase column, such as a C18 or C8, is typically suitable for a compound like this compound.

Mobile Phase Optimization: The composition of the mobile phase, including the ratio of aqueous to organic solvents and the pH, is adjusted to achieve optimal retention time, peak shape, and resolution from potential interferences.

Detector Wavelength: The UV detector wavelength is selected based on the maximum absorbance of this compound to ensure the highest sensitivity.

Sample preparation is also a critical step and may involve techniques like protein precipitation or solid-phase extraction to clean the sample before injection into the HPLC system.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the separation and identification of volatile and thermally stable compounds. For a compound like this compound, which is a salt and likely non-volatile, direct analysis by GC-MS is generally not feasible.

Application of GC-MS would typically require a derivatization step to convert the non-volatile Picilorex molecule into a more volatile and thermally stable derivative. This process adds complexity to the sample preparation and can introduce variability. Therefore, while GC-MS is a valuable tool in analytical chemistry, LC-based methods are generally more direct and suitable for the bioanalysis of pharmaceutical hydrochlorides like Picilorex.

Method Validation Parameters for Rigorous Bioanalysis

Once an analytical method is developed, it must undergo a thorough validation process to demonstrate that it is reliable and suitable for its intended purpose. Bioanalytical method validation is performed in accordance with guidelines from regulatory authorities like the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Assessment of Accuracy, Precision, and Linearity

Accuracy: This parameter measures the closeness of the mean test results to the true concentration of the analyte. It is assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) and is expressed as the percentage of the nominal concentration. The acceptance criterion for accuracy is typically within ±15% of the nominal value (±20% at the lower limit of quantitation).

Precision: Precision describes the degree of agreement among a series of individual measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), and is expressed as the relative standard deviation (RSD). The RSD should generally not exceed 15% (20% at the LLOQ).

Linearity: Linearity demonstrates the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is determined by analyzing a series of calibration standards over the expected concentration range in the study samples. The relationship between concentration and response is typically evaluated using a linear regression model, with a correlation coefficient (r²) of ≥0.99 being desirable.

Table 2: Representative Data for Accuracy and Precision Assessment

| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |

|---|---|---|---|---|---|

| LLOQ | 1.0 | 95.0 - 105.0 | ≤ 10.0 | 94.0 - 106.0 | ≤ 12.0 |

| Low | 3.0 | 98.0 - 102.0 | ≤ 5.0 | 97.5 - 102.5 | ≤ 6.0 |

| Medium | 50.0 | 99.0 - 101.0 | ≤ 3.0 | 98.5 - 101.5 | ≤ 4.0 |

Determination of Limits of Detection (LOD) and Quantitation (LOQ)

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. It is often determined based on the signal-to-noise ratio (typically 3:1) or by using the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 × σ/S).

Limit of Quantitation (LOQ): The LOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable accuracy and precision. This is a critical parameter for bioanalytical assays and is often referred to as the Lower Limit of Quantitation (LLOQ). The LOQ is commonly established based on a signal-to-noise ratio of 10:1 or calculated using the formula LOQ = 10 × σ/S. The LLOQ must be validated to meet the method's accuracy and precision criteria.

Evaluation of Matrix Effects and Sample Recovery

The quantification of analytes in biological matrices by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be significantly influenced by matrix effects. These effects, caused by co-eluting endogenous components of the sample, can lead to either suppression or enhancement of the analyte signal, thereby affecting the accuracy and precision of the method.

The evaluation of matrix effects is a critical component of bioanalytical method validation. It is typically assessed by comparing the response of an analyte in a post-extraction spiked sample (blank matrix extract spiked with the analyte) to the response of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as the ratio of the peak area in the presence of matrix to the peak area in the absence of matrix. An MF of 1 indicates no matrix effect, while a value >1 suggests ion enhancement and a value <1 indicates ion suppression. To ensure the reliability of the method, the coefficient of variation (CV) of the matrix factor across different lots of the biological matrix should be within an acceptable range, typically ≤15%.

Sample recovery is another crucial parameter that is determined to ensure the efficiency and consistency of the extraction procedure. It is evaluated by comparing the analytical response of an analyte extracted from a biological matrix with the response of a post-extraction spiked sample at the same concentration. High and consistent recovery is desirable to ensure that the majority of the analyte is extracted and that the extraction process is reproducible.

Table 1: Hypothetical Recovery and Matrix Effect Data for this compound in Human Plasma

| Analyte Concentration (ng/mL) | Mean Recovery (%) | Recovery %CV | Mean Matrix Effect (%) | Matrix Effect %CV |

| Low QC (10) | 88.5 | 4.2 | 95.7 | 6.8 |

| Medium QC (100) | 91.2 | 3.1 | 98.1 | 5.1 |

| High QC (800) | 89.8 | 3.8 | 96.5 | 6.2 |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Robustness and Stability Studies of Analytical Procedures

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For a High-Performance Liquid Chromatography (HPLC) method, typical parameters that are evaluated for robustness include:

pH of the mobile phase

Composition of the mobile phase (e.g., percentage of organic solvent)

Flow rate

Column temperature

Wavelength of detection

The robustness is typically evaluated using a design of experiments (DoE) approach, where the effect of each variation on the analytical results (e.g., peak area, retention time, resolution) is assessed. The method is considered robust if the results remain within the acceptance criteria despite these small variations.

Table 2: Example of Parameters for Robustness Testing of an HPLC Method

| Parameter | Variation | Acceptance Criteria |

| Mobile Phase pH | ± 0.2 units | Resolution > 2.0, Tailing factor < 1.5 |

| % Organic Solvent | ± 2% | Retention time shift < 10% |

| Flow Rate | ± 0.1 mL/min | Peak area %RSD < 5% |

| Column Temperature | ± 5 °C | Resolution > 2.0 |

Disclaimer: This table provides a general example of robustness testing parameters and is not based on specific data for this compound.

Stability

Stability studies are essential to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. Stability is evaluated under various conditions that mimic the sample handling and storage process. These studies include:

Freeze-thaw stability: Evaluates the stability of the analyte after repeated cycles of freezing and thawing.

Short-term (bench-top) stability: Assesses the stability of the analyte in the matrix at room temperature for a specified period.

Long-term stability: Determines the stability of the analyte in the matrix when stored at a specified temperature (e.g., -20°C or -80°C) for an extended duration.

Stock solution stability: Evaluates the stability of the analyte in its stock solution under specified storage conditions.

Post-preparative stability: Assesses the stability of the analyte in the processed sample (e.g., in the autosampler) prior to analysis.

For each stability study, the mean concentration of the stored samples is compared to the mean concentration of freshly prepared samples, and the difference should be within an acceptable limit, typically ±15%.

Application in Complex Biological Matrices

Quantification in Plasma, Serum, Blood, and Urine

The quantification of this compound in complex biological matrices such as plasma, serum, blood, and urine is fundamental for pharmacokinetic and toxicokinetic studies. LC-MS/MS is the most commonly employed technique for this purpose due to its high sensitivity, selectivity, and speed.

The development of a bioanalytical method for these matrices involves several key steps:

Sample Preparation: The goal of sample preparation is to extract the analyte from the biological matrix and remove interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of technique depends on the physicochemical properties of the analyte and the nature of the matrix.

Chromatographic Separation: Reversed-phase HPLC is typically used to separate the analyte from endogenous matrix components. The selection of the column, mobile phase composition, and gradient is optimized to achieve good peak shape, resolution, and a short run time.

Mass Spectrometric Detection: Tandem mass spectrometry, often with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is used for detection. The instrument is operated in multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for the analyte and its internal standard.

The method must be fully validated according to regulatory guidelines, which includes the assessment of selectivity, sensitivity, linearity, accuracy, precision, recovery, matrix effects, and stability.

Analysis in Tissue Homogenates and Organ Extracts

The analysis of drugs in tissue homogenates and organ extracts is crucial for understanding drug distribution and accumulation in specific organs. This information is vital for assessing efficacy and potential toxicity. The analytical challenges in tissue analysis are often greater than in plasma or urine due to the higher complexity and variability of the matrix.

The workflow for tissue analysis generally involves:

Tissue Homogenization: The tissue sample is first homogenized to create a uniform mixture from which a representative aliquot can be taken for analysis. This is typically done in a suitable buffer using mechanical homogenizers.

Extraction: The extraction of the analyte from the tissue homogenate is a critical step and often requires more rigorous procedures than for liquid matrices. A combination of protein precipitation and LLE or SPE is often employed to achieve sufficient cleanup.

Analysis: As with other biological matrices, LC-MS/MS is the preferred analytical technique for the quantification of drugs in tissue extracts.

Method validation for tissue analysis presents unique challenges, particularly in assessing matrix effects and recovery, due to the difficulty in obtaining drug-free tissue matrix. The use of surrogate matrices or the standard addition method may be necessary. The stability of the analyte in the tissue homogenate must also be thoroughly evaluated.

Emerging Research Paradigms and Future Directions for Picilorex Hydrochloride Studies

Application of Systems Pharmacology and Network Analysis

The intricate interplay of biological systems necessitates a holistic approach to understanding drug action. Systems pharmacology, which integrates experimental data with computational modeling, offers a powerful framework for elucidating the complex mechanisms of Picilorex hydrochloride. By constructing comprehensive network models, researchers can visualize and analyze the multifaceted interactions between the drug, its primary targets—the monoamine transporters—and other cellular components.

A systems pharmacology approach to studying this compound would involve mapping the downstream signaling pathways affected by the modulation of serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) levels. This would create a detailed "interactome" that could reveal previously unknown connections to other physiological processes. Network analysis of this interactome could then identify key nodes and modules that are critical to the therapeutic and potential side effects of the compound. For instance, such an analysis might uncover links between monoamine transporter inhibition by this compound and metabolic pathways relevant to appetite regulation beyond simple neurotransmitter availability.

Table 1: Illustrative Systems Pharmacology Data for this compound

| Parameter | Description | Potential Finding for this compound |

|---|---|---|

| Drug-Target Network | A map of the direct molecular targets of the compound. | Confirmation of high-affinity binding to serotonin, norepinephrine, and dopamine transporters. |

| Pathway Enrichment Analysis | Identification of biological pathways significantly impacted by the drug's effects. | Pathways related to synaptic plasticity, neuroinflammation, and insulin (B600854) signaling may be implicated. |

| Protein-Protein Interaction (PPI) Network | A network showing the interactions between proteins affected by the drug. | Identification of hub proteins that could serve as novel secondary targets for drug development. |

| Side-Effect Prediction Module | A computational model that links drug-induced network perturbations to potential adverse effects. | Prediction of potential cardiovascular or central nervous system side effects based on network topology. |

This table is illustrative and represents the type of data that could be generated through systems pharmacology studies of this compound.

Integration of Artificial Intelligence and Machine Learning in Predictive Modeling

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development by enabling the analysis of vast datasets to predict compound properties and activities. For this compound, AI and ML models could be instrumental in predicting its pharmacokinetic and pharmacodynamic profiles with greater accuracy. By training algorithms on data from structurally similar compounds and their known interactions with monoamine transporters, it would be possible to generate predictive models for the binding affinity and selectivity of this compound.

Furthermore, ML algorithms could be employed to develop quantitative structure-activity relationship (QSAR) models for a series of Picilorex analogues. This would facilitate the in-silico design of novel derivatives with optimized properties, such as enhanced selectivity for a specific transporter or a more favorable metabolic profile. Predictive modeling could also extend to forecasting potential off-target interactions, thereby providing an early indication of possible side effects.

Exploration of Polypharmacology and Off-Target Modulation

The concept of "one drug, one target" is increasingly being replaced by the recognition that many effective therapeutics exert their effects through interactions with multiple targets. This phenomenon, known as polypharmacology, is highly relevant to monoamine reuptake inhibitors, which often exhibit varying degrees of affinity for all three major monoamine transporters. A thorough investigation into the polypharmacology of this compound would involve a comprehensive screening against a broad panel of receptors, ion channels, and enzymes.

This exploration could reveal previously unidentified off-target interactions that may contribute to its anorectic effects or mediate other physiological responses. For example, weak interactions with certain G-protein coupled receptors (GPCRs) involved in appetite and metabolism could act synergistically with its primary mechanism of monoamine reuptake inhibition. Understanding these off-target modulations is crucial for a complete mechanistic understanding and for identifying potential opportunities for drug repurposing.

Table 2: Hypothetical Off-Target Binding Profile for this compound

| Target | Binding Affinity (Ki, nM) | Potential Implication |

|---|---|---|

| Serotonin Transporter (SERT) | High | Primary target for appetite suppression. |

| Norepinephrine Transporter (NET) | Moderate | Contribution to stimulant and metabolic effects. |

| Dopamine Transporter (DAT) | Moderate | Involvement in reward pathways and potential for abuse liability. |

| Sigma-1 Receptor | Low | Potential modulation of neuroplasticity and cognitive function. |

| Alpha-2 Adrenergic Receptor | Low | Possible influence on cardiovascular function. |

This table is hypothetical and illustrates the kind of data that would be sought in a polypharmacological assessment of this compound.

Development of Novel In Vitro and In Vivo Models for Mechanistic Elucidation

To fully unravel the mechanisms of action of this compound, the development and application of sophisticated in vitro and in vivo models are essential. Advanced in vitro models, such as human-induced pluripotent stem cell (hiPSC)-derived neurons expressing specific monoamine transporters, would allow for detailed mechanistic studies in a human-relevant context. These cellular models can be used to investigate the effects of this compound on neurotransmitter uptake kinetics, synaptic plasticity, and neuronal firing patterns with high precision.

In the realm of in vivo studies, the use of transgenic animal models with fluorescently tagged monoamine transporters could enable real-time visualization of drug-target engagement in the living brain. Furthermore, sophisticated behavioral models that dissect the different components of appetite—such as hunger, satiety, and food reward—would provide a more granular understanding of how this compound influences eating behavior. Combining these advanced models with techniques like in vivo microdialysis and electrophysiology would offer a multi-faceted view of the neurochemical and physiological effects of the compound.

The application of these emerging research paradigms holds the key to unlocking a new chapter in the scientific story of this compound. By moving beyond its historical classification and embracing a multi-dimensional investigative approach, the scientific community can build a comprehensive and predictive understanding of this compound, potentially paving the way for new therapeutic insights.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.